

In Vivo Efficacy of PD173074 (PD173212) in Murine Models: A Technical Guide

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Compound of Interest

Compound Name: PD173212

Cat. No.: B1679127

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For Researchers, Scientists, and Drug Development Professionals

Introduction

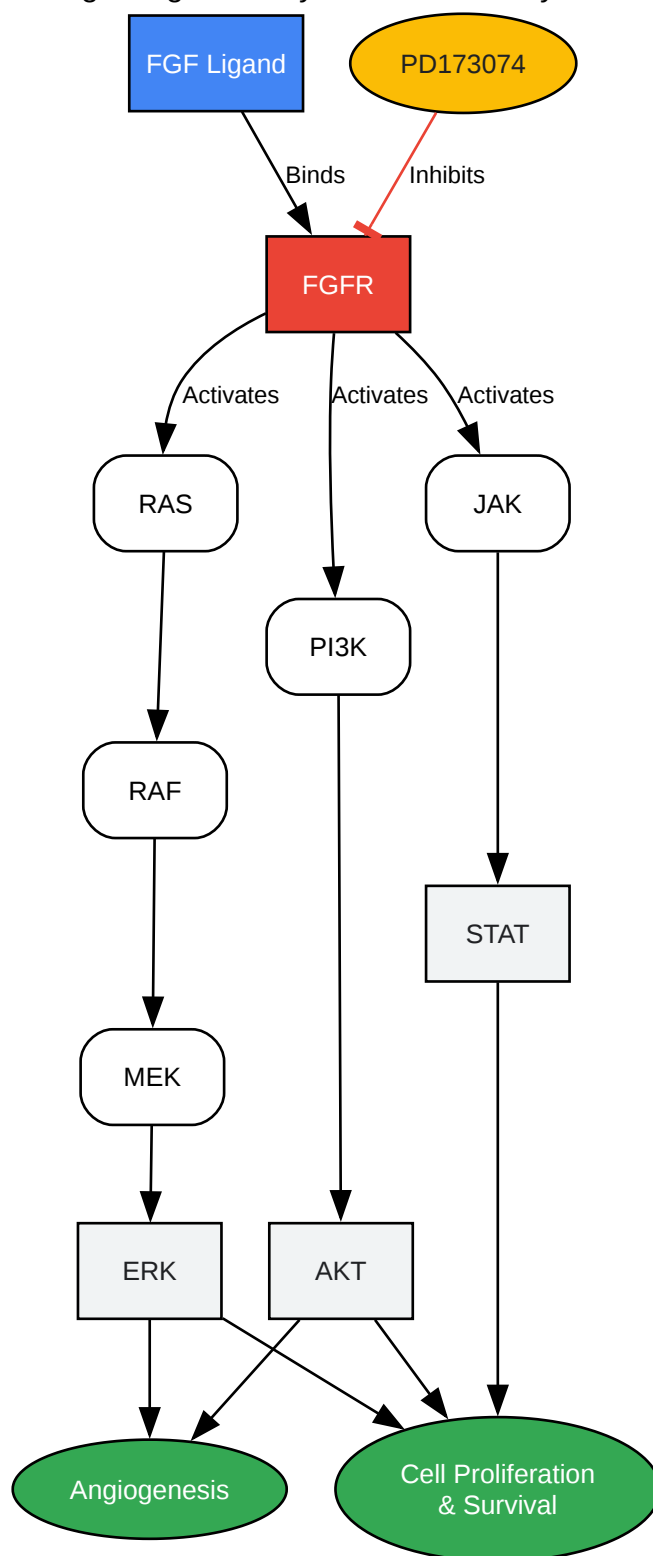
PD173074 is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), demonstrating significant anti-tumor activity in a variety of preclinical murine cancer models. This technical guide provides a comprehensive overview of the in vivo efficacy of PD173074, detailing its mechanism of action, experimental protocols, and quantitative outcomes from key studies. The information presented herein is intended to support researchers and drug development professionals in the design and interpretation of in vivo studies involving FGFR inhibitors.

Mechanism of Action: FGFR Signaling Inhibition

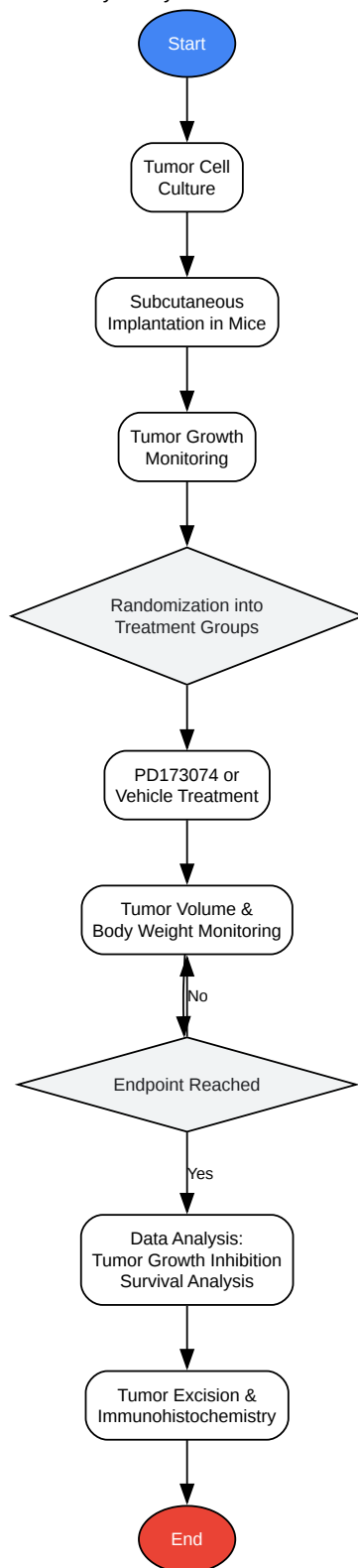
PD173074 competitively binds to the ATP-binding pocket of the FGFR tyrosine kinase domain, preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways. The primary signaling cascades inhibited by PD173074 include the Ras-Raf-MEK-ERK (MAPK), PI3K-Akt, and JAK-STAT pathways.^{[1][2]} By blocking these pathways, PD173074 effectively inhibits tumor cell proliferation, survival, and angiogenesis.

FGFR Signaling Pathway and Inhibition by PD173074

FGFR Signaling Pathway and Inhibition by PD173074



In Vivo Efficacy Study Workflow for PD173074

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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